2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide is a complex organic compound featuring a combination of aromatic rings, halogens, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide typically involves multiple steps:
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Formation of the Acetamide Backbone: : The initial step involves the formation of the acetamide backbone. This can be achieved by reacting 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions to form 2-(2-chloro-6-fluorophenyl)acetamide.
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Introduction of the Hydroxyethyl Group: : The next step involves the introduction of the hydroxyethyl group. This can be done by reacting the acetamide with 2-bromoethanol in the presence of a base such as potassium carbonate to yield N-(2-hydroxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide.
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Coupling with Thiophenyl Group: : The final step involves coupling the hydroxyethyl derivative with 4-(thiophen-3-yl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base like potassium phosphate and a palladium catalyst such as Pd(PPh3)4 in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the Suzuki-Miyaura coupling using more efficient catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.
Reduction: Catalytic hydrogenation or reagents like LiAlH4 can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of halogens and aromatic rings suggests it could engage in π-π interactions or hydrogen bonding with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide
- 2-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide
- 2-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide
Uniqueness
What sets 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide apart is the combination of chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual halogenation can enhance its binding affinity and specificity, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO2S/c21-17-2-1-3-18(22)16(17)10-20(25)23-11-19(24)14-6-4-13(5-7-14)15-8-9-26-12-15/h1-9,12,19,24H,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOLINPBBCUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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